1-methyl-3-(1-(3-methylbenzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and evodiamine, which exhibit various biological activities.
Indole Derivatives: Compounds containing an indole ring, known for their diverse pharmacological properties.
Uniqueness
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a piperidine ring, a triazole ring, and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-methyl-5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-6-8-18(15-16)21(27)25-13-11-17(12-14-25)20-23-24(2)22(28)26(20)19-9-4-3-5-10-19/h3-10,15,17H,11-14H2,1-2H3 |
InChI Key |
WGNGVCVVYAVJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Origin of Product |
United States |
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